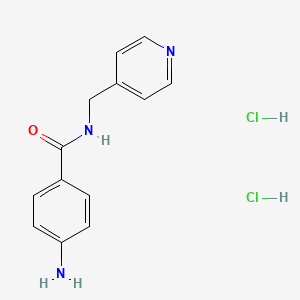
4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride
Übersicht
Beschreibung
4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride is a useful research compound. Its molecular formula is C13H15Cl2N3O and its molecular weight is 300.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and its interaction with various biological pathways. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H13N3O·2ClH
- Molecular Weight : 276.17 g/mol
- InChI Key : 1S/C13H13N3O.2ClH/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10;;/h1-8H,9,14H2,(H,16
The structural features include an amine group and a pyridine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various protein kinases and growth factors. It has been shown to exhibit a high affinity for vascular endothelial growth factor A (VEGFA), which plays a crucial role in angiogenesis and tumor growth regulation . The compound acts as a tyrosine-protein kinase inhibitor, modulating signaling pathways involved in cell proliferation, migration, and survival .
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These values indicate that this compound exhibits potent inhibitory activity against these cancer cell lines, suggesting its potential as an anti-cancer agent.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the core structure can significantly influence biological activity. For instance, the introduction of specific substituents on the benzamide ring can enhance the compound's potency against cancer cells . The presence of the pyridine group is crucial for maintaining activity, as it facilitates interactions with target proteins involved in tumor progression.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of benzamide compounds similar to this compound. These derivatives were assessed for their ability to inhibit DNA methyltransferases (DNMTs), which are implicated in cancer development through epigenetic modifications . The findings revealed that certain modifications led to enhanced inhibition of DNMTs, thereby promoting re-expression of silenced genes in cancer cells.
Eigenschaften
IUPAC Name |
4-amino-N-(pyridin-4-ylmethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10;;/h1-8H,9,14H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWGBHSKAWGSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















